molecular formula C11H16O B104536 TERT-BUTYL 2-METHYLPHENYL ETHER CAS No. 15359-96-3

TERT-BUTYL 2-METHYLPHENYL ETHER

Cat. No.: B104536
CAS No.: 15359-96-3
M. Wt: 164.24 g/mol
InChI Key: LSDMDIYCJNRNBA-UHFFFAOYSA-N
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Description

Note: The provided evidence primarily focuses on methyl tert-butyl ether (MTBE), CAS 1634-04-4, a widely studied compound. This article assumes MTBE as the primary compound for comparison, as it is extensively documented in the evidence.

Properties

CAS No.

15359-96-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H16O/c1-9-7-5-6-8-10(9)12-11(2,3)4/h5-8H,1-4H3

InChI Key

LSDMDIYCJNRNBA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(C)(C)C

Canonical SMILES

CC1=CC=CC=C1OC(C)(C)C

Other CAS No.

15359-96-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 2-METHYLPHENYL ETHER typically involves the reaction of benzene with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL 2-METHYLPHENYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

TERT-BUTYL 2-METHYLPHENYL ETHER has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-METHYLPHENYL ETHER involves its interaction with various molecular targets and pathways. The tert-butoxy group can stabilize carbocation intermediates, making the compound reactive in electrophilic aromatic substitution reactions. The methyl group can influence the electron density on the benzene ring, affecting its reactivity in different chemical reactions .

Comparison with Similar Compounds

Nomenclature and Structure

  • IUPAC Name : tert-Butyl methyl ether
  • CAS No.: 1634-04-4
  • Synonyms: MTBE, 2-methoxy-2-methylpropane, methyl 1,1-dimethylethyl ether
  • Molecular Formula : C₅H₁₂O
  • Molecular Weight : 88.15 g/mol
  • Structure : (CH₃)₃C-O-CH₃

Physical Properties

  • Appearance : Colorless liquid
  • Odor : Characteristic ether-like odor
  • Solubility : Moderately soluble in water (4.8 g/100 mL at 20°C)

Comparison with Similar Compounds

Ethyl tert-Butyl Ether (ETBE)

  • CAS No.: 637-92-3
  • Molecular Formula : C₆H₁₄O
  • Molecular Weight : 102.17 g/mol
  • Applications : Biofuel additive (alternative to MTBE) with higher boiling point (70–73°C), reducing volatility .

Diisopropyl Ether

  • CAS No.: 108-10-1 (as per ; actual CAS for diisopropyl ether: 108-20-3)
  • Molecular Formula : C₆H₁₄O
  • Applications : Industrial solvent, fuel additive.
  • Hazards : Forms explosive peroxides upon prolonged storage .

Tetrahydrofuran (THF)

  • CAS No.: 109-99-9
  • Molecular Formula : C₄H₈O
  • Applications : Polar solvent in polymer synthesis (e.g., PVC).
  • Safety : Lower acute toxicity compared to MTBE but poses reproductive risks with chronic exposure.

Aryl Ether Derivatives (e.g., 4-(tert-Butyl)phenyl Ethers)

  • Example : 4-(tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether (CAS 551921-45-0) .
  • Applications : Specialized use in pharmaceuticals or agrochemicals due to bulky substituents enhancing stability.

Toxicity of MTBE

  • Inhalation Risks : Subchronic exposure in rats caused respiratory irritation and liver/kidney effects .
  • Environmental Impact : Detected in groundwater due to high mobility; correlated with gasoline additives .
  • Regulatory Status : Listed in toxicological databases (e.g., HSDB, ATSDR) with occupational exposure limits .

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